molecular formula C27H50 B14632963 1,3-dicyclopentyl-2-dodecylcyclopentane CAS No. 55282-68-3

1,3-dicyclopentyl-2-dodecylcyclopentane

Cat. No.: B14632963
CAS No.: 55282-68-3
M. Wt: 374.7 g/mol
InChI Key: VBBIGDCMQXMIAS-UHFFFAOYSA-N
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Description

1,3-Dicyclopentyl-2-dodecylcyclopentane is a complex organic compound with the molecular formula C27H50 . It belongs to the class of cycloalkanes, which are hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by its three cyclopentane rings, with two of them substituted by dodecyl and cyclopentyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dicyclopentyl-2-dodecylcyclopentane typically involves multi-step organic reactions. One common method is the alkylation of cyclopentane derivatives. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclopentane ring, followed by the addition of dodecyl halides (e.g., dodecyl bromide) to introduce the dodecyl group .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of precursor molecules under high pressure and temperature conditions. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used to facilitate the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dicyclopentyl-2-dodecylcyclopentane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Br2, Cl2, UV light.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated cyclopentanes.

Mechanism of Action

The mechanism of action of 1,3-dicyclopentyl-2-dodecylcyclopentane involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dicyclopentyl-2-dodecylcyclopentane is unique due to its complex structure with multiple cyclopentane rings and long alkyl chains. This structural complexity contributes to its distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

55282-68-3

Molecular Formula

C27H50

Molecular Weight

374.7 g/mol

IUPAC Name

1,3-dicyclopentyl-2-dodecylcyclopentane

InChI

InChI=1S/C27H50/c1-2-3-4-5-6-7-8-9-10-11-20-27-25(23-16-12-13-17-23)21-22-26(27)24-18-14-15-19-24/h23-27H,2-22H2,1H3

InChI Key

VBBIGDCMQXMIAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1C(CCC1C2CCCC2)C3CCCC3

Origin of Product

United States

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